EGTA-AM

Descripción

Historical Development and Chemical Evolution of EGTA-AM as a Research Tool

The development of this compound arose from the need to manipulate intracellular calcium concentrations effectively. Its parent compound, EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid), is a potent and selective Ca²⁺ chelator. biocompare.comaatbio.com However, EGTA's hydrophilic nature prevents it from readily crossing the hydrophobic cell membrane, limiting its application to extracellular environments or requiring invasive techniques like microinjection.

To overcome this limitation, scientists devised a chemical modification strategy. By esterifying the carboxyl groups of EGTA with acetoxymethyl (AM) esters, they created a lipophilic derivative, this compound. selleckchem.com This modification renders the molecule membrane-permeant, allowing it to passively diffuse into the cell. Once inside, ubiquitous intracellular esterases cleave the AM groups, liberating the active, membrane-impermeant form of EGTA. ontosight.aiselleckchem.combertin-bioreagent.com This clever chemical design allows for the non-invasive loading of EGTA into the cytoplasm of intact cells, a significant advancement for studying live-cell physiology.

Significance of EGTA Acetoxymethyl Ester in Cellular and Molecular Biology Research

The ability to control intracellular Ca²⁺ levels with this compound has been instrumental in elucidating the function of calcium as a ubiquitous second messenger. Researchers utilize this compound to buffer or reduce intracellular Ca²⁺ concentrations, thereby allowing them to study the downstream effects on various cellular phenomena. ontosight.ai Key research areas where this compound has made a substantial impact include:

Cell Signaling: Investigating Ca²⁺-dependent signaling pathways that govern processes like gene expression, cell proliferation, and apoptosis. ontosight.ai

Neurobiology: Examining the role of Ca²⁺ in neurotransmitter release, synaptic plasticity, and neuronal excitability. ontosight.ai

Muscle Physiology: Studying the Ca²⁺-driven mechanisms of muscle contraction and relaxation. ontosight.ai

Fertility Research: Exploring the role of calcium in sperm metabolism and motility.

By chelating intracellular Ca²⁺, this compound helps to dissect the specific contributions of calcium signaling from other cellular events, providing clarity in complex biological systems.

Comparative Analysis of this compound with Other Calcium Chelators in Research Applications

The selection of a calcium chelator for a specific research application depends on various factors, including the desired kinetics, specificity, and experimental context. The following sections provide a comparative analysis of this compound with other commonly used calcium chelators.

Distinction from EGTA in Cellular Permeability and Application

The primary distinction between this compound and EGTA lies in their ability to cross the cell membrane. As a charged molecule, EGTA is membrane-impermeant and is thus restricted to manipulating extracellular Ca²⁺ concentrations or must be introduced directly into the cell. ontosight.aiaatbio.com In contrast, the lipophilic nature of this compound allows it to be cell-permeant. biocompare.commedchemexpress.comabmole.com This fundamental difference dictates their applications; EGTA is often used in extracellular buffers, while this compound is the tool of choice for loading cells with EGTA to study intracellular calcium dynamics. aatbio.com

| Feature | EGTA | This compound |

| Cell Permeability | No | Yes |

| Primary Application | Extracellular Ca²⁺ chelation | Intracellular Ca²⁺ chelation |

| Activation | Active upon dissolution | Requires intracellular esterase activity |

Comparison with BAPTA and BAPTA-AM in Calcium Buffering Kinetics and Specificity

BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) and its AM ester form, BAPTA-AM, are other widely used Ca²⁺ chelators. The key difference between EGTA and BAPTA lies in their Ca²⁺ binding and dissociation rates (kinetics). BAPTA is considered a "fast" buffer, meaning it binds and releases Ca²⁺ very rapidly, approximately 100-fold faster than EGTA, which is a "slow" buffer. ahajournals.orgnih.govnih.gov

This kinetic difference is crucial for studying localized and rapid Ca²⁺ signals, often referred to as "calcium microdomains," which occur near the mouth of open Ca²⁺ channels. Due to its fast kinetics, BAPTA can effectively buffer these rapid, localized Ca²⁺ transients, whereas the slower-acting EGTA is less efficient at capturing these brief spikes of calcium. ahajournals.orgnih.gov Consequently, BAPTA is often used to investigate processes triggered by very local and fast Ca²⁺ changes, while EGTA is more suited for studying the effects of slower, global changes in cytoplasmic Ca²⁺ concentration. ahajournals.orgplos.org Both EGTA and BAPTA exhibit high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), a critical feature for their use in physiological systems where Mg²⁺ is present at much higher concentrations. aatbio.comaatbio.com

| Attribute | EGTA/EGTA-AM | BAPTA/BAPTA-AM |

| Ca²⁺ Binding Kinetics | Slow medchemexpress.comabmole.com | Fast ahajournals.orgnih.gov |

| Buffering Action | Effective for global, slower Ca²⁺ changes ahajournals.org | Effective for local, rapid Ca²⁺ transients ahajournals.orgnih.gov |

| Ca²⁺/Mg²⁺ Selectivity | High aatbio.comaatbio.com | High researchgate.net |

Comparison with Caged Calcium Reagents like Nitrophenyl EGTA (NP-EGTA-AM)

"Caged" calcium reagents represent another class of tools for manipulating intracellular Ca²⁺. Nitrophenyl-EGTA (NP-EGTA) is a photolabile chelator that, in its native state, binds Ca²⁺ with high affinity. thermofisher.comnih.gov However, upon exposure to UV light, it undergoes photolysis, leading to a dramatic and rapid decrease in its affinity for Ca²⁺, thereby releasing the "caged" calcium ions. thermofisher.comnih.govresearchgate.net The AM ester form, NP-EGTA-AM, allows for loading this caged compound into cells. thermofisher.cominterchim.fr

The fundamental difference between this compound and NP-EGTA-AM is their mode of action. This compound acts as a Ca²⁺ buffer, reducing the free calcium concentration. In contrast, NP-EGTA, after being loaded via its AM form and photolyzed, induces a rapid increase in intracellular Ca²⁺. thermofisher.comresearchgate.net This makes caged reagents like NP-EGTA invaluable for studying the direct effects of a sudden calcium influx with high temporal and spatial precision, something that cannot be achieved with a simple buffer like EGTA. nih.gov

| Feature | This compound | NP-EGTA-AM |

| Primary Function | Intracellular Ca²⁺ buffer (decreases free Ca²⁺) | Photoreleasable Ca²⁺ source (increases free Ca²⁺ upon photolysis) thermofisher.comresearchgate.net |

| Mechanism of Action | Hydrolysis by esterases to active EGTA | Hydrolysis by esterases to NP-EGTA, followed by UV photolysis to release Ca²⁺ thermofisher.cominterchim.fr |

| Experimental Use | To prevent or reduce Ca²⁺-dependent events | To trigger Ca²⁺-dependent events with high precision nih.gov |

Consideration of Other Chelators (e.g., EDTA, CDTA) in Broader Research Applications

While EGTA is highly selective for Ca²⁺, other chelators like EDTA (ethylenediaminetetraacetic acid) and CDTA (trans-1,2-diaminocyclohexane-N,N,N′,N′-tetraacetic acid) have broader applications. EDTA is a widely used chelating agent but has a lower selectivity for Ca²⁺ over Mg²⁺ compared to EGTA. stratech.co.uk This makes EGTA more suitable for biological systems where maintaining a physiological Mg²⁺ concentration is crucial. aatbio.comaatbio.com

CDTA is another strong chelating agent that has been investigated for various applications, including in endodontics, similar to EDTA. scielo.brscispace.com In some contexts, CDTA has been shown to be an effective chelator of divalent cations. scielo.br However, for most intracellular biological applications focused specifically on calcium, the high selectivity of EGTA and BAPTA makes them the preferred choice over broader-spectrum chelators like EDTA. aatbio.comresearchgate.net

| Chelator | Key Characteristics |

| EDTA | Strong but less selective Ca²⁺ chelator compared to EGTA; also binds Mg²⁺ with significant affinity. aatbio.comstratech.co.uk |

| CDTA | A strong chelating agent for divalent cations, used in various applications including medicine and endodontics. scielo.brscispace.com |

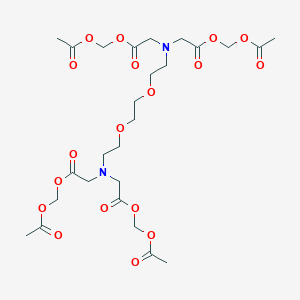

Structure

2D Structure

Propiedades

IUPAC Name |

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]ethoxy]ethoxy]ethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N2O18/c1-19(29)39-15-43-23(33)11-27(12-24(34)44-16-40-20(2)30)5-7-37-9-10-38-8-6-28(13-25(35)45-17-41-21(3)31)14-26(36)46-18-42-22(4)32/h5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJXVFXIDHCCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CCOCCOCCN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00244144 | |

| Record name | Egta acetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00244144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

668.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99590-86-0 | |

| Record name | Egta acetoxymethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099590860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Egta acetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00244144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of Action and Intracellular Processing in Research Studies

Cellular Uptake and Esterase-Mediated Hydrolysis of EGTA Acetoxymethyl Ester.caymanchem.comselleckchem.combertin-bioreagent.commedchemexpress.commeilunbio.com

The transformation of the inert, extracellular EGTA-AM into an active intracellular calcium chelator is a critical two-step process. This process begins with the passive diffusion of the molecule across the cell's plasma membrane, a feat made possible by its acetoxymethyl (AM) ester groups which render the molecule permeable to the lipid-rich membrane. caymanchem.comselleckchem.com Following its entry into the cell, it undergoes an enzymatic conversion that both activates its primary function and ensures its retention within the intracellular environment.

Role of Intracellular Esterases in this compound De-esterification.caymanchem.comselleckchem.combertin-bioreagent.commeilunbio.combenchchem.com

Once inside the cell, this compound is subjected to the action of intracellular enzymes known as esterases. caymanchem.comselleckchem.combertin-bioreagent.com These ubiquitous enzymes catalyze the hydrolysis of the AM ester groups, a process termed de-esterification. caymanchem.comselleckchem.com This enzymatic cleavage is fundamental, as it converts the membrane-permeant this compound into its membrane-impermeant, active form, EGTA. caymanchem.comselleckchem.com The removal of the ester groups unmasks the carboxylate groups on the EGTA molecule, which are crucial for the subsequent binding of calcium ions.

Implications of Hydrolysis for Intracellular EGTA Accumulation.medchemexpress.comberkeley.edu

A significant outcome of the hydrolysis of this compound is the accumulation of its active form, EGTA, within the cell. berkeley.edu The initial, esterified molecule is lipophilic, allowing it to freely cross the cell membrane. However, the product of this hydrolysis, the polar and negatively charged EGTA, cannot easily traverse the lipid bilayer to exit the cell. medchemexpress.com This entrapment mechanism facilitates the buildup of a high intracellular concentration of the calcium chelator, a prerequisite for its effective use in research to buffer and control intracellular calcium levels. medchemexpress.comberkeley.edu

Factors Influencing Esterase Activity and this compound Conversion in Diverse Cellular Systems.biologists.comnih.gov

The efficiency of the conversion of this compound to EGTA can vary significantly between different cell types and experimental conditions. A number of factors can influence the activity of the intracellular esterases responsible for this conversion. The specific cell line or tissue being studied is a primary determinant, as esterase expression and activity levels can differ widely. nih.gov Furthermore, experimental parameters such as temperature and pH can impact the kinetics of these enzymes and, consequently, the rate of this compound hydrolysis. biologists.com The concentration of this compound itself, as well as the presence of other compounds that could potentially inhibit or enhance esterase activity, are also important considerations for researchers. nih.gov

Mechanism of Calcium Chelation by Hydrolyzed EGTA within the Intracellular Environment.caymanchem.comrsc.orgaatbio.com

Following its hydrolysis, the now active EGTA molecule carries out its principal function: the chelation of intracellular calcium ions. caymanchem.comaatbio.com This highly selective process dramatically reduces the concentration of free calcium within the cell, providing researchers with a powerful tool to investigate calcium-dependent cellular phenomena. rsc.org

Selective Binding of Calcium Ions and Resultant Reduction of Free Intracellular Calcium.rsc.orgaatbio.com

Hydrolyzed EGTA exhibits a high affinity and selectivity for calcium ions (Ca²⁺). rsc.orgaatbio.com The molecular structure of EGTA features a cavity formed by its carboxylate groups that is ideally configured to bind a calcium ion, forming a stable EGTA-Ca²⁺ complex. This specific binding effectively sequesters free Ca²⁺ from the cytoplasm, leading to a significant reduction in the intracellular free calcium concentration. This ability to lower cytosolic calcium levels is central to EGTA's utility in a vast array of research applications, from studying signal transduction pathways to investigating muscle contraction and neurotransmitter release. frontiersin.org

Calcium Dissociation Constants and Their Relevance to Research Objectives.wikipedia.orgmedchemexpress.comnih.gov

The strength of the interaction between EGTA and calcium is quantified by its dissociation constant (Kd), which represents the concentration of Ca²⁺ at which half of the EGTA molecules are bound. A lower Kd value signifies a higher affinity. EGTA is particularly valued for its high selectivity for Ca²⁺ over other divalent cations, most notably magnesium (Mg²⁺), which is present at a much higher concentration in the cytoplasm. aatbio.comwikipedia.orgmedchemexpress.com This selectivity is crucial for specifically manipulating calcium levels without significantly altering magnesium-dependent processes. wikipedia.orgnih.gov The precise Kd of EGTA for calcium allows researchers to buffer the intracellular calcium concentration to specific, low levels, enabling detailed studies of cellular processes that are highly sensitive to fluctuations in calcium. medchemexpress.comnih.gov

Dissociation Constants of EGTA

| Ion | Apparent Dissociation Constant (Kd) at pH ~7.0-7.4 | Reference |

|---|---|---|

| Calcium (Ca²⁺) | ~60.5 nM - 150 nM | medchemexpress.com |

Impact of this compound on Calcium Homeostasis and Signaling Pathways

Once inside the cell, this compound is hydrolyzed by intracellular esterases, releasing the active Ca²⁺ chelator, EGTA. caymanchem.comselleckchem.com This intracellular EGTA then binds to free Ca²⁺ ions, thereby reducing the cytosolic Ca²⁺ concentration and influencing Ca²⁺-dependent signaling pathways. selleckchem.com The introduction of this exogenous buffer alters the cell's natural Ca²⁺ homeostasis, providing a means to study the consequences of dampened Ca²⁺ signals.

Research has demonstrated that this compound can have varied effects depending on the cellular context and the specific signaling pathway being investigated. For instance, in studies of synaptic transmission, this compound has been shown to reduce asynchronous excitatory postsynaptic currents. medchemexpress.comxcessbio.com In aged hippocampal neurons, where basal intracellular Ca²⁺ levels may be elevated, this compound can paradoxically enhance the field excitatory postsynaptic potential (fEPSP), suggesting a restoration of more normal Ca²⁺ regulation. jneurosci.org This effect highlights how altering Ca²⁺ homeostasis with this compound can reveal age-related changes in neuronal function. jneurosci.org

Furthermore, this compound has been instrumental in dissecting the spatial and temporal dynamics of Ca²⁺ signaling. Due to its slower Ca²⁺ binding kinetics compared to other chelators like BAPTA, EGTA is less effective at capturing rapid, localized Ca²⁺ transients near the sites of Ca²⁺ entry, such as ion channels. frontiersin.orgthermofisher.com This property allows researchers to distinguish between signaling events triggered by these fast, local Ca²⁺ microdomains and those dependent on slower, more global changes in cytosolic Ca²⁺. pnas.orgresearchgate.net For example, in studies of endocytosis in retinal bipolar cells, this compound was used to demonstrate that a rapid, localized Ca²⁺ signal is necessary to trigger the fast mode of endocytosis. pnas.orgpnas.org

The impact of this compound is not limited to neuronal signaling. In studies of immune cells, this compound has been shown to inhibit CpG-ODN-induced IκBβ degradation and subsequent NFκB activation, thereby attenuating the expression of inflammatory cytokines. wiley.com In other cell types, this compound has been used to investigate the role of Ca²⁺ in processes ranging from hypoxia-induced gene expression to cadmium-induced apoptosis. nih.govplos.org In some instances, the effects of this compound are dependent on the presence of extracellular calcium, indicating a complex interplay between intracellular buffering and calcium influx. nih.gov

| Cell Type/System | Observed Effect of this compound | Inferred Impact on Ca²⁺ Signaling | Reference |

|---|---|---|---|

| Hippocampal CA1 Neurons (Aged) | Enhanced fEPSP amplitude | Amelioration of deficits in synaptic transmission due to altered Ca²⁺ regulation | jneurosci.org |

| Retinal Bipolar Cell Synaptic Terminals | Block of fast endocytosis | Demonstrates that fast endocytosis is triggered by a localized Ca²⁺ signal near the active zone | pnas.orgpnas.org |

| RAW 264.7 Macrophages | Inhibited CpG-ODN-induced IκBβ degradation and IL1α/β expression | Shows Ca²⁺ is required for TLR9-mediated NFκB activation | wiley.com |

| Human Hepatoma Cells (Hep3B) | In the absence of extracellular Ca²⁺, induced HIF-1α accumulation and stimulated VEGF synthesis but decreased EPO secretion | Suggests cytosolic Ca²⁺ concentration does not play a key role in hypoxia-induced EPO and VEGF production | nih.gov |

| Mouse Hippocampal Slices | Partially prevented fEPSP depression during oxygen-glucose deprivation (OGD) and promoted faster recovery | Suggests that elevated presynaptic [Ca²⁺]i during OGD contributes to the depression of evoked transmitter release | plos.org |

Kinetic Considerations of this compound's Intracellular Calcium Buffering

The effectiveness of intracellular EGTA as a Ca²⁺ buffer is critically dependent on its kinetic properties, specifically the rates at which it binds and releases Ca²⁺ ions. These kinetics determine how EGTA influences different types of Ca²⁺ signals within the cell.

On-Rate and Off-Rate Dynamics of Calcium Binding by EGTA

The on-rate (k_on) describes how quickly EGTA binds to a Ca²⁺ ion, while the off-rate (k_off) describes the rate of dissociation. Compared to other common Ca²⁺ chelators like BAPTA, EGTA has a significantly slower on-rate. frontiersin.orgnih.gov Studies using temperature-jump relaxation methods have determined the on-rate for EGTA to be in the range of 3 x 10⁶ M⁻¹s⁻¹. core.ac.uknih.gov This is considerably slower than the on-rates for many fluorescent Ca²⁺ indicators and for BAPTA, which are in the range of 10⁸-10⁹ M⁻¹s⁻¹. nih.gov The slower on-rate of EGTA is partly because, at physiological pH, protons must dissociate from the chelator before it can bind Ca²⁺. core.ac.uknih.gov

The off-rate of EGTA is also relatively slow, which is consistent with its high affinity for Ca²⁺ (low dissociation constant, Kd). The combination of a slow on-rate and a slow off-rate makes EGTA an effective buffer for slow, sustained changes in Ca²⁺ concentration but less effective at intercepting rapid Ca²⁺ transients.

| Parameter | Value | Method/Conditions | Reference |

|---|---|---|---|

| On-rate (k_on) | ~3 x 10⁶ M⁻¹s⁻¹ | Temperature-jump relaxation, pH 7.2 | core.ac.uknih.gov |

| On-rate (k_on) | 1.05 x 10⁷ M⁻¹s⁻¹ | Used in reaction diffusion simulations | frontiersin.orgnih.gov |

| Dissociation Constant (Kd) | 70 nM | Used in reaction diffusion simulations | frontiersin.orgnih.gov |

Distinguishing Between Buffering of Rapid Calcium Transients and Slower General Calcium Buffering

The distinct kinetics of EGTA allow researchers to differentiate between cellular processes that are sensitive to rapid, localized Ca²⁺ signals and those that respond to slower, more global changes in intracellular Ca²⁺. thermofisher.com Rapid Ca²⁺ transients, often occurring in microdomains near open Ca²⁺ channels, can reach very high concentrations but are spatially restricted and brief. Due to its slow on-rate, EGTA is often unable to bind Ca²⁺ quickly enough to significantly buffer these rapid transients before the Ca²⁺ has already interacted with its downstream effectors. frontiersin.orgnih.gov

Modeling of Calcium Diffusion and Chelation Dynamics in Cellular Compartments

To better understand the complex interplay between Ca²⁺ diffusion, buffering by chelators like EGTA, and the activation of Ca²⁺-dependent processes, researchers often employ mathematical modeling. These models, typically based on reaction-diffusion equations, simulate the movement and binding of Ca²⁺ ions within the intricate three-dimensional space of a cellular compartment, such as a presynaptic terminal. nih.gov

These models incorporate key parameters including the diffusion coefficients of Ca²⁺ and the buffer, the on- and off-rates of the buffer for Ca²⁺, the concentration of the buffer, and the geometry of the cellular space. frontiersin.orgnih.gov By simulating Ca²⁺ influx through a channel, these models can predict the spatial and temporal profile of the Ca²⁺ concentration in the presence and absence of buffers like EGTA.

Simulations have been crucial in interpreting experimental results. For example, reaction-diffusion simulations have shown that even though EGTA has a slow on-rate, at high enough concentrations, it can still influence Ca²⁺ levels within nanodomains close to a channel, particularly for longer-lasting Ca²⁺ influx. nih.gov Modeling has also helped to conceptualize the "space constant" (λ) of a buffer, which describes the characteristic distance over which a buffer can effectively capture diffusing Ca²⁺ ions. jneurosci.org This theoretical framework allows for more quantitative estimates of the distance between Ca²⁺ channels and their sensors based on the differential effects of fast and slow buffers. jneurosci.org Furthermore, these models can account for the presence of endogenous mobile and fixed Ca²⁺ buffers within the cell, providing a more realistic picture of Ca²⁺ dynamics in its native environment. pnas.org

Advanced Research Applications of Egta Acetoxymethyl Ester in Biological Systems

Investigating Calcium Signaling Pathways in Cellular Processes

The ability of EGTA-AM to modulate intracellular calcium levels has made it a cornerstone in the investigation of calcium signaling pathways. By chelating intracellular calcium, researchers can elucidate the specific roles of calcium transients and sustained calcium levels in a multitude of cellular events. jneurosci.orgnih.gov

Elucidating the Role of Calcium in Cell Signaling Cascades

This compound is instrumental in demonstrating the necessity of intracellular calcium for various signaling cascades. Its slow calcium-binding kinetics, compared to other chelators like BAPTA, make it particularly useful for distinguishing between rapid, localized calcium signals and slower, global changes in calcium concentration. nih.gov This characteristic allows for a nuanced analysis of how different temporal and spatial patterns of calcium signaling regulate cellular responses. jneurosci.orgrupress.org For instance, studies have utilized this compound to show that while it may not affect processes triggered by rapid, high-concentration calcium microdomains near channel mouths, it effectively buffers the slower, more widespread increases in cytosolic calcium. rupress.org This has been crucial in understanding processes like neurotransmitter release, where different phases of release are dependent on distinct calcium dynamics. rupress.org

Analysis of Calcium-Dependent Gene Expression and Protein Modulation

The regulation of gene expression and protein function by calcium is a fundamental cellular process. This compound has been employed in numerous studies to probe the calcium dependency of these events. Research has shown that chelation of intracellular calcium with this compound can significantly alter the expression of specific genes. For example, in human hepatoma cells, treatment with this compound in the absence of extracellular calcium led to an accumulation of hypoxia-inducible factor-1α (HIF-1α) and stimulated the synthesis of vascular endothelial growth factor (VEGF), while decreasing erythropoietin (EPO) secretion. nih.gov In another study, this compound was shown to selectively repress the expression of Brg-dependent genes in macrophages stimulated with lipopolysaccharide (LPS), highlighting the selective requirement of calcium for the expression of certain TLR4 target genes. pnas.org

Furthermore, this compound has been used to investigate the role of calcium in the activation of transcription factors. For instance, while having only a small inhibitory effect on cAMP-induced CREB-dependent gene transcription, its use helped to suggest that the relevant calcium increases for this process occur within distinct microdomains near the site of calcium entry. nih.gov In contrast, studies on the calreticulin (B1178941) gene promoter showed that this compound had no effect on its activation by A23187 or thapsigargin (B1683126), suggesting that other signaling pathways might be involved or that the calcium signals are not effectively buffered by EGTA in that context. rupress.org

The modulation of protein activity by calcium is another area where this compound has proven valuable. By chelating intracellular calcium, researchers can determine if a protein's function is calcium-dependent. For example, in hippocampal neurons, the use of this compound demonstrated that stimulus-evoked increases in CaMKII and PKC activities were not blocked, suggesting that the calcium accumulation in peripheral mitochondria necessary for the enhancement of these kinase activities was not sufficiently buffered by EGTA. jneurosci.org

| Cell Type | Condition | Effect of this compound | Affected Gene/Protein | Reference |

|---|---|---|---|---|

| Human Hepatoma Cells (Hep3B) | Hypoxia | Increased HIF-1α accumulation and VEGF synthesis, decreased EPO secretion | HIF-1α, VEGF, EPO | nih.gov |

| Macrophages | LPS stimulation | Selective repression of Brg-dependent genes | Brg-dependent TLR4 target genes | pnas.org |

| Neurons | cAMP stimulation | Small inhibitory effect on CREB-dependent transcription | CREB | nih.gov |

| NCB1 Cells | A23187 or thapsigargin treatment | No effect on promoter activation | Calreticulin | rupress.org |

Impact on Second Messenger Systems and Downstream Effectors

This compound is a key tool for dissecting the role of calcium in second messenger systems. Second messengers like cyclic AMP (cAMP) and the effectors of the protein kinase C (PKC) pathway are often intertwined with calcium signaling. In studies of cAMP-induced CREB-dependent gene transcription, this compound had a minimal effect, suggesting that the necessary calcium signals are highly localized and not accessible to this slower chelator. nih.gov In contrast, research on mechanosensitive synoviocytes showed that both extra- and intracellular calcium chelation, the latter with BAPTA-AM, inhibited stretch-induced hyaluronan synthesis, a process dependent on a Ca2+-PKCα-MAP kinase pathway. nih.gov

In monocytes, the secretion of HMGB1, a damage-associated molecular pattern molecule, was inhibited by EGTA, supporting a role for Ca2+-dependent PKC in this process. aai.org Furthermore, in catfish cone horizontal cells, low concentrations of EGTA in the patch pipette reduced the enhancement of calcium current amplitude by a group I mGluR agonist, indicating that calcium released from intracellular stores, a process linked to the IP3 second messenger pathway, plays an inhibitory role in modulating the voltage-gated calcium channel. nih.gov

| Cellular Process | Second Messenger System | Effect of this compound | Reference |

|---|---|---|---|

| cAMP-induced CREB-dependent gene transcription | cAMP | Small inhibitory effect | nih.gov |

| Stretch-induced hyaluronan synthesis | PKCα-MAP kinase | Inhibitory (extracellular chelation) | nih.gov |

| HMGB1 secretion | Ca2+-dependent PKC | Inhibitory | aai.org |

| Modulation of voltage-gated calcium channels | IP3 | Reduced enhancement of calcium current | nih.gov |

Neurobiological Research Using EGTA Acetoxymethyl Ester

In neurobiology, this compound has been pivotal in advancing our understanding of the calcium-dependent mechanisms that govern neuronal communication and plasticity. jneurosci.orgnih.gov Its ability to selectively buffer slower calcium transients has allowed for the dissection of the complex interplay of calcium in synaptic function. nih.gov

Modulation of Neurotransmitter Release and Synaptic Transmission

This compound is frequently used to investigate the role of residual calcium in neurotransmitter release. By chelating the slow, widespread increase in presynaptic calcium that follows an action potential, this compound can selectively reduce asynchronous or delayed phases of release without significantly affecting the initial, rapid synchronous release that is triggered by highly localized calcium microdomains. jneurosci.orgnih.gov For example, at the calyx of Held, introducing EGTA into the presynaptic terminal eliminates the transient tail of the excitatory postsynaptic current (EPSC) waveform, demonstrating the role of residual calcium in this late phase of release. rupress.org Similarly, in studies of corticostriatal synapses, this compound was shown to reduce the amplitude of EPSCs, indicating its effect on basal calcium levels and their contribution to release probability. nih.gov

Investigation of Synaptic Plasticity Mechanisms

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. This compound has been a critical tool in elucidating the calcium requirements for different forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). nih.gov

In studies of LTP at visual cortical inhibitory synapses, bath application of this compound after high-frequency stimulation abolished LTP, suggesting that increases in presynaptic intracellular calcium are necessary for its maintenance. jneurosci.org At excitatory synapses in the hippocampus, labile LTP was blocked by bath-applied this compound but not by postsynaptically delivered EGTA, pointing to a requirement for elevated presynaptic calcium in this form of plasticity. jneurosci.org

Conversely, in investigations of LTD at corticostriatal synapses, this compound increased long-lasting paired-pulse depression, suggesting that basal calcium levels regulate the recovery from this form of depression. nih.gov Furthermore, in studies of synaptic facilitation, the application of this compound markedly slowed facilitation, implying a calcium-dependent increase in the refilling rate of the readily releasable pool of vesicles. elifesciences.org

| Synapse Type | Form of Plasticity | Effect of this compound | Inferred Mechanism | Reference |

|---|---|---|---|---|

| Visual Cortical Inhibitory Synapses | Long-Term Potentiation (LTP) | Abolished LTP maintenance | Presynaptic calcium elevation is required for maintenance | jneurosci.org |

| Hippocampal Excitatory Synapses (CA1) | Labile Long-Term Potentiation (LTP) | Blocked labile LTP | Presynaptic calcium elevation is required for induction | jneurosci.org |

| Corticostriatal Synapses | Long-Term Depression (LTD) | Increased long-lasting paired-pulse depression | Basal calcium regulates recovery from depression | nih.gov |

| Recurrent Excitatory Synapses (PFC L2/3) | Short-Term Facilitation | Slowed facilitation | Calcium-dependent acceleration of RRP refilling | elifesciences.org |

Studies on Neuronal Excitability and Network Activity

EGTA acetoxymethyl ester (this compound) serves as a critical tool for investigating the role of intracellular calcium ([Ca²⁺]i) in modulating neuronal excitability and the collective behavior of neuronal networks. As a membrane-permeant form of the slow-acting calcium chelator EGTA, this compound can be loaded into neurons, where it is hydrolyzed by intracellular esterases, trapping EGTA inside. pnas.org This allows for the controlled buffering of [Ca²⁺]i, enabling researchers to dissect the calcium-dependent mechanisms that underpin neuronal firing patterns and network-level phenomena like reverberatory activity. nih.gov

In studies of small neuronal networks, this compound has been instrumental in demonstrating the importance of asynchronous neurotransmitter release in sustaining persistent network activity. For instance, research has shown that suppressing asynchronous release by loading neurons with this compound can abolish reverberatory activity, which is a form of persistent firing that can last for seconds after a brief stimulus. nih.gov This suggests that the slow accumulation and clearance of [Ca²⁺]i, which is modulated by EGTA, is a key factor in the generation of this emergent network behavior. nih.gov

Furthermore, this compound has been used to probe the mechanisms of synaptic plasticity and hyperexcitability. In some neuronal preparations, loading with this compound has been shown to disrupt burst transmission at synapses, highlighting the role of activity- and calcium-dependent processes in maintaining reliable synaptic communication during rhythmic network activity. nih.gov Paradoxically, in certain models of neuronal injury or dysfunction, such as in MECP2 null neuronal networks which exhibit hyperexcitability, this compound has been shown to rescue normal network dynamics by reducing reverberating super bursts. biorxiv.org This effect is attributed to the chelation of presynaptic Ca²⁺, which in turn reduces asynchronous neurotransmitter release. biorxiv.org

The application of this compound can also reveal calcium-independent mechanisms of neuronal plasticity. Studies have shown that depolarization-induced hyperexcitability in some neurons can persist even when Ca²⁺ entry is prevented and intracellular Ca²⁺ transients are buffered by this compound, indicating that not all forms of neuronal hyperexcitability are directly dependent on immediate Ca²⁺ signaling. nih.govphysiology.org

The table below summarizes key findings from studies using this compound to investigate neuronal excitability and network activity.

| Research Area | Experimental Model | Key Finding with this compound | Reference |

| Network Reverberation | Rat Hippocampal Neurons | Abolished reverberatory activity by suppressing asynchronous release. | nih.gov |

| Synaptic Transmission | Lamprey Spinal Interneurons | Disrupted burst transmission, indicating a role for Ca²⁺ in maintaining reliable transmission. | nih.gov |

| Network Hyperexcitability | Human MECP2 Null Neurons | Rescued network dynamics by decreasing reverberating super bursts. | biorxiv.org |

| Axonal Hyperexcitability | Aplysia Sensory Neurons | Induced hyperexcitability persisted, suggesting Ca²⁺-independent mechanisms. | nih.govphysiology.org |

Analysis of Calcium Dynamics in Dendritic Compartments

The intricate branching structure of dendrites creates distinct subcellular compartments where calcium dynamics can be locally regulated, influencing synaptic integration and plasticity. This compound has proven to be an invaluable tool for dissecting the spatial and temporal aspects of calcium signaling within these dendritic compartments. uni-duesseldorf.de Its slow binding kinetics make it particularly useful for distinguishing between calcium sources that are tightly coupled to their targets and those that act over larger distances. pnas.org

One key application of this compound is in determining the coupling distance between calcium entry sites, such as voltage-gated calcium channels (VGCCs), and the molecular machinery responsible for neurotransmitter release from dendrites. pnas.org For example, in the olfactory bulb, bath application of this compound was found to have a modest effect on dendrodendritic inhibition (DDI), suggesting a tight coupling between the sites of Ca²⁺ influx and the machinery for GABA exocytosis in granule cell spines. pnas.org In contrast, the same treatment significantly reduced paired-pulse facilitation of glutamate (B1630785) release from mitral cell dendrites, indicating that this form of short-term plasticity relies on the accumulation of residual calcium that diffuses over a larger area and is thus susceptible to buffering by EGTA. pnas.org

This compound has also been employed to investigate the role of dendritic calcium in long-term potentiation (LTP), a cellular correlate of learning and memory. Studies have shown that LTP induction is associated with local remodeling of dendritic spines, a process that is thought to involve calcium-dependent signaling cascades. nih.gov Research on developing hippocampal pyramidal cells has revealed that theta-burst stimulation (TBS), a common LTP induction protocol, leads to enhanced calcium increases in proximal dendrites, which correlates with the maturation of TBS-induced LTP. physiology.org While not directly using this compound in this specific context, the understanding of dendritic calcium dynamics is fundamental, and this compound is a standard tool to modulate these dynamics.

Furthermore, research has explored how different patterns of neuronal activity trigger distinct responses in oligodendrocyte precursor cells (OPCs) that are in contact with axons. Loading callosal axons with this compound demonstrated that the facilitation of glutamate release at axon-OPC synapses during repetitive stimulation is dependent on the rise of residual intra-axonal Ca²⁺. plos.org This highlights that calcium buffering by EGTA can affect not only neuronal self-regulation but also neuron-glia communication.

The following table presents selected research findings on the use of this compound in studying dendritic calcium dynamics.

| Research Focus | Experimental System | Effect of this compound | Implication | Reference |

| Dendrodendritic Inhibition | Rat Olfactory Bulb Slices | Modest and transient reduction of DDI. | Tight coupling between Ca²⁺ influx and GABA release machinery. | pnas.org |

| Paired-Pulse Facilitation | Rat Olfactory Bulb Slices | Greatly reduced paired-pulse facilitation of glutamate release. | Facilitation depends on residual Ca²⁺ accumulation. | pnas.org |

| Axon-Glia Signaling | Mouse Corpus Callosum | Reduced facilitation of glutamate release from axons onto OPCs. | Residual axonal Ca²⁺ mediates short-term synaptic plasticity at axon-glia synapses. | plos.org |

| CaMKII Activation | Dendritic Spines (Model) | In a model, increased CaMKII activation during depolarization. | Highlights complex interactions where chelators can modulate channel activity. | nih.gov |

Muscle Physiology and Contraction Studies

Dissecting Calcium's Role in Muscle Contraction and Relaxation

The pioneering work of Setsuro Ebashi established the fundamental role of calcium ions as the trigger for muscle contraction. physiology.org In the years since, EGTA and its cell-permeant ester, this compound, have become indispensable tools for refining our understanding of the intricate relationship between calcium dynamics and the mechanical events of muscle contraction and relaxation. nih.govscite.ai By loading muscle fibers with EGTA, researchers can artificially increase the intracellular calcium buffering capacity, thereby altering the time course of the calcium transient that follows an action potential. nih.govscite.ai

Studies using this compound in frog skeletal muscle fibers have demonstrated that shortening the duration of the calcium transient directly impacts twitch force. nih.gov This indicates that the duration of the calcium signal is a primary determinant of the force generated during a single twitch. nih.gov Furthermore, by manipulating the rate at which intracellular calcium concentration falls, these studies have identified rate-limiting steps in the relaxation process. At lower temperatures (10°C), the rate of calcium removal from the cytoplasm, which is accelerated by EGTA, is rate-limiting for relaxation. nih.gov However, at higher temperatures (20°C), the dissociation of calcium from the regulatory protein troponin C may become the rate-limiting step, as increasing the rate of calcium decline with EGTA no longer speeds up relaxation. nih.gov

This compound has also been used to explore differences between various calcium chelators and their effects on muscle function. For example, when compared to the faster-acting chelator BAPTA, EGTA's effects on muscle contraction are more consistent with its known calcium-buffering properties. physiology.org In the presence of EGTA, a reduction in tetanic force corresponds with a decrease in the intracellular calcium concentration during stimulation. physiology.org This contrasts with the effects of BAPTA, which can reduce force even while the peak calcium concentration during a tetanus is increased, suggesting that BAPTA may have additional effects beyond simple calcium chelation, possibly by interfering with the binding of calcium to troponin C. physiology.org

The table below summarizes the effects of this compound on muscle contraction and relaxation parameters in frog skeletal muscle.

| Parameter | Experimental Condition | Effect of this compound Incubation | Conclusion | Reference |

| Twitch Ca²⁺ Transient | Frog Skeletal Muscle (10°C & 20°C) | Increased the rate of fall of [Ca²⁺]. | EGTA effectively shortens the duration of the Ca²⁺ signal. | nih.gov |

| Twitch Force | Frog Skeletal Muscle | Decreased peak force. | Twitch force is dependent on the duration of the Ca²⁺ transient. | nih.gov |

| Relaxation Rate | Frog Skeletal Muscle (10°C) | Initially increased, then plateaued. | The rate of fall in [Ca²⁺] is rate-limiting for relaxation at 10°C. | nih.gov |

| Relaxation Rate | Frog Skeletal Muscle (20°C) | No effect. | Ca²⁺ dissociation from troponin may be rate-limiting at 20°C. | nih.gov |

| Tetanic Force | Frog Skeletal Muscle | Reduced tetanic force. | Correlated with a decrease in [Ca²⁺]i during tetanic stimulation. | physiology.org |

Research on Excitation-Contraction Coupling

Excitation-contraction (E-C) coupling is the physiological process that links the electrical excitation of the muscle cell membrane to the mechanical contraction of the myofibrils. Calcium ions are the essential messengers in this process. This compound is a key pharmacological agent used to investigate the detailed mechanisms of E-C coupling, particularly the release of calcium from the sarcoplasmic reticulum (SR) and its subsequent action on the contractile apparatus. periodicparalysis.org

In studies using cultured skeletal myotubes, researchers have employed intracellular perfusion with high concentrations of EGTA to heavily buffer myoplasmic calcium. periodicparalysis.org This allows for the optical recording of calcium transients where the vast majority of calcium released from the SR is bound by EGTA. periodicparalysis.org By analyzing the kinetics of the fluorescent signal, it is possible to calculate the time course of the total voltage-controlled calcium flux into the myoplasm. periodicparalysis.org This approach has revealed a phasic-tonic time course for calcium release from the SR, which is distinct from the calcium influx through L-type calcium channels, confirming that the measured flux is primarily due to SR calcium release. periodicparalysis.org Such techniques provide a deeper insight into potential alterations in calcium release gating, which is crucial for studying muscle diseases related to mutations in E-C coupling proteins. periodicparalysis.org

This compound has also been used to investigate the consequences of impaired calcium handling in pathological conditions. For instance, in a Drosophila model of myosin-based hypertrophic cardiomyopathy, EGTA and this compound were used to chelate extracellular and intracellular calcium, respectively. elifesciences.org This revealed that in the mutant hearts, there is a greater drop in tension upon calcium chelation compared to control hearts, suggesting that altered calcium handling contributes to the impaired relaxation and restrictive phenotype observed in this disease model. elifesciences.org

Furthermore, research on dysferlin-null skeletal muscle, a model for a form of muscular dystrophy, has utilized this compound to probe the dysregulation of calcium signaling. While the faster chelator BAPTA-AM was more effective, this compound also contributed to understanding how restoring intracellular calcium buffering could normalize the calcium signaling phenotype, suggesting that elevated calcium at the triad (B1167595) junction is a key feature of the pathology. frontiersin.org

The following table highlights research findings where this compound has been applied to study excitation-contraction coupling.

| Research Area | Model System | Key Finding with this compound | Significance | Reference |

| Ca²⁺ Release Gating | Cultured Mouse Myotubes | Allowed calculation of Ca²⁺ input flux from the SR, showing a phasic-tonic time course. | Provides a method to study alterations in Ca²⁺ release in muscle disease models. | periodicparalysis.org |

| Hypertrophic Cardiomyopathy | Drosophila Melanogaster | Chelation of intracellular Ca²⁺ caused a greater tension drop in mutant hearts. | Suggests altered Ca²⁺ handling contributes to the disease phenotype. | elifesciences.org |

| Dysferlinopathy | Dysferlin-null Mouse Muscle | Contributed to showing that increased intracellular Ca²⁺ buffering can restore normal Ca²⁺ signaling. | Points to elevated triadic Ca²⁺ as a key pathological feature. | frontiersin.org |

Analysis of Calcium Transients in Various Muscle Types

The characteristics of calcium transients—their amplitude, duration, and spatial distribution—vary significantly among different types of muscle, reflecting adaptations to their specific physiological roles. This compound is a versatile tool for studying these variations by allowing researchers to manipulate the intracellular calcium buffering capacity and observe the consequences on both the calcium signal itself and the muscle's mechanical output.

In frog skeletal muscle fibers, loading with this compound leads to a dose-dependent increase in the rate of decay of the calcium transient following a twitch. nih.govscite.ai This directly demonstrates the role of intracellular calcium buffering in shaping the time course of the calcium signal. The effect is time-dependent, with longer incubation in this compound resulting in a more pronounced shortening of the calcium transient and a greater depression of twitch force. physiology.org This methodology allows for a quantitative analysis of the relationship between the duration of the calcium transient and the force generated. nih.gov

In visceral smooth muscle, the situation can be more complex, involving spontaneous and propagating calcium waves. In studies of interstitial cells of Cajal (ICC), which act as pacemakers in many visceral organs, this compound has been used to dissect the components of calcium signaling. For example, incubation with this compound was shown to abolish propagating calcium waves, leaving only localized calcium events. researchgate.net This suggests that the propagation of the wave is dependent on calcium diffusing over distances that can be intercepted by the slow-acting buffer, likely through a calcium-induced calcium release mechanism that links multiple release sites. researchgate.net

In cardiac muscle, particularly in developmental studies, understanding the maturation of calcium handling is crucial. While direct use of this compound is less common in some of these specific studies, the principles of calcium buffering are fundamental. For instance, studies on newborn rabbit ventricular myocytes have investigated the subcellular gradients of calcium during E-C coupling, a process that would be modulated by a chelator like EGTA. ahajournals.org

The table below provides a comparative overview of findings from the analysis of calcium transients using this compound in different muscle types.

| Muscle Type | Experimental Observation with this compound | Interpretation | Reference |

| Frog Skeletal Muscle | Increased the rate of decay of the twitch Ca²⁺ transient. | Demonstrates the role of buffering in shaping the Ca²⁺ signal and its link to force. | nih.govscite.ai |

| Visceral Smooth Muscle (ICC) | Abolished propagating Ca²⁺ waves, leaving localized events. | Suggests wave propagation relies on diffusion-dependent, regenerative Ca²⁺ release. | researchgate.net |

| Dysferlin-null Skeletal Muscle | Required higher concentrations than BAPTA-AM to normalize Ca²⁺ transients. | Highlights the slow binding kinetics of EGTA compared to BAPTA in buffering rapid Ca²⁺ signals. | frontiersin.org |

Studies on Secretion and Exocytosis Mechanisms

The fusion of secretory vesicles with the plasma membrane, a process known as exocytosis, is the fundamental mechanism for the release of neurotransmitters, hormones, and other signaling molecules. This process is typically triggered by a localized increase in intracellular calcium concentration ([Ca²⁺]i). EGTA acetoxymethyl ester (this compound) is a powerful tool for investigating the spatial relationship between the calcium source (e.g., an ion channel or a release from internal stores) and the calcium sensor on the vesicle that triggers fusion. uq.edu.au

Due to its relatively slow on-rate for binding calcium, EGTA is less effective at buffering calcium in the immediate vicinity of an open calcium channel—a region referred to as a "nanodomain." uq.edu.aufrontiersin.org However, it is an effective buffer for calcium that has diffused further away from the source, into the "microdomain." uq.edu.au This property allows researchers to use this compound to probe whether exocytosis is governed by a nanodomain or a microdomain signaling arrangement. If exocytosis is significantly inhibited by loading the cell with this compound, it implies that the calcium sensor is located at some distance from the calcium source (microdomain coupling). Conversely, if exocytosis is resistant to this compound, it suggests a very tight, nanodomain coupling. pnas.orguq.edu.au

In pancreatic acinar cells, for example, loading with this compound significantly reduced the exocytic response to cholecystokinin (B1591339) (CCK) stimulation. uq.edu.au This finding supports the idea that in these cells, exocytosis is regulated by calcium microdomains, where calcium from intracellular stores must diffuse some distance to reach the secretory vesicles at the apical membrane. uq.edu.au Similarly, in studies of insulin-stimulated leptin secretion from adipocytes, chelating intracellular calcium with this compound completely blocked the secretory response, indicating an absolute requirement for a rise in [Ca²⁺]i. portlandpress.com

In the context of neurotransmitter release, this compound has been used to differentiate between synchronous and asynchronous release. For instance, at the hippocampal mossy fiber synapse, this compound markedly reduces asynchronous excitatory postsynaptic currents (aEPSC) while having a lesser effect on synchronous release, suggesting that asynchronous release is triggered by a more diffuse, lower concentration of residual calcium. medchemexpress.comnih.gov In contrast, studies on synaptic vesicle endocytosis (the retrieval of vesicle membrane after fusion) have shown that this compound has little effect on this process, unlike the faster chelator BAPTA-AM, which can inhibit it. nih.gov This suggests that the calcium signaling that regulates endocytosis may be different from that which triggers exocytosis.

The table below summarizes key findings from studies using this compound to investigate secretion and exocytosis.

Investigation of Calcium-Triggered Vesicular Fusion

EGTA acetoxymethyl ester (this compound) is a crucial tool for dissecting the role of calcium in vesicular fusion, the fundamental process by which cells release neurotransmitters and hormones. researchgate.net As a membrane-permeable derivative of the calcium chelator EGTA, this compound can be loaded into cells, where intracellular esterases cleave the acetoxymethyl esters, trapping the active, calcium-buffering form (EGTA) within the cytosol. medchemexpress.comaatbio.com This allows researchers to precisely control and investigate the necessity of intracellular calcium transients for the fusion of vesicles with the plasma membrane.

In studies of synaptic transmission, this compound is used to explore the spatial and temporal dynamics of calcium signaling at the active zone. By buffering intracellular calcium, this compound can differentiate between processes that require highly localized, rapid calcium increases (nanodomains) and those sensitive to broader, slower changes in cytosolic calcium (microdomains). uq.edu.au For instance, loading retinal bipolar cell terminals with this compound helped demonstrate that a localized calcium signal is responsible for selecting the fast mode of endocytosis for synaptic vesicle retrieval. pnas.org When this local signal is suppressed by EGTA, a slower mode of endocytosis takes over. pnas.org Research has also shown that this compound can reduce asynchronous excitatory postsynaptic currents, highlighting its utility in studying the kinetics of neurotransmitter release. medchemexpress.com

Studies in bovine chromaffin cells utilize this compound in combination with caged calcium compounds and amperometry to investigate the kinetics of exocytosis. researchgate.net By loading cells with both a caged calcium compound like NP-EGTA-AM and a calcium indicator, researchers can trigger a uniform and rapid increase in intracellular calcium via flash photolysis. researchgate.netuq.edu.au This controlled elevation of calcium induces the fusion of catecholamine-filled vesicles, which can be measured as amperometric spikes. researchgate.net This technique helps in quantifying different pools of vesicles, such as the readily releasable pool (RRP) and the slowly releasable pool (SRP), and understanding how calcium concentration affects their fusion kinetics. researchgate.net

| Experimental System | Key Finding with this compound | Reference |

| Retinal Bipolar Cells | Buffering intracellular Ca2+ with this compound shifts synaptic vesicle retrieval from a fast to a slow endocytosis mode. | pnas.org |

| Bovine Chromaffin Cells | Used with caged calcium to study the kinetics of the readily releasable and slowly releasable vesicle pools upon controlled Ca2+ elevation. | researchgate.net |

| General Synapses | Reduces asynchronous excitatory postsynaptic currents, helping to dissect the timing of neurotransmitter release. | medchemexpress.com |

Impact on Hormone and Enzyme Release

The secretion of hormones and enzymes is a tightly regulated process that is frequently dependent on intracellular calcium signaling. This compound serves as an indispensable tool for confirming and analyzing the calcium-dependency of these secretory events. In pancreatic acinar cells, which are responsible for releasing digestive enzymes, exocytosis is triggered by an increase in cytosolic calcium concentration. uq.edu.au Studies using this compound loading have shown that chelating intracellular calcium significantly reduces the exocytic response to stimuli like cholecystokinin (CCK). uq.edu.au This demonstrates that the release of enzymes is regulated by calcium microdomains rather than highly localized nanodomains, as the slower-acting buffer EGTA is effective at preventing secretion. uq.edu.au

Similarly, in the study of hormone release from endocrine cells, this compound is used to probe the mechanisms of exocytosis. Glucose-stimulated insulin (B600854) secretion from pancreatic beta-cells is a classic example of calcium-triggered hormone release. mdpi.com An increase in glucose leads to a rise in intracellular ATP, closure of KATP channels, membrane depolarization, and subsequent influx of calcium, which triggers the fusion of insulin-containing granules with the plasma membrane. mdpi.com The use of calcium chelators like this compound is fundamental in establishing this pathway by demonstrating that buffering the rise in intracellular calcium blocks insulin exocytosis. mdpi.com

Research on the secretion of eclosion hormone (EH) in insects also highlights the utility of this compound. By applying this compound to epitracheal glands, researchers can investigate the role of calcium in the release of other hormones, such as ecdysis-triggering hormone (ETH), demonstrating that chelating intracellular calcium reduces secretion. researchgate.net

Analysis of Secretory Granule Dynamics

This compound and its photolabile variant, NP-EGTA-AM, are pivotal in analyzing the specific stages of secretory granule dynamics, from tethering and docking to the final fusion event. nih.govoup.com These tools allow researchers to create an "exocytotic clamp," arresting the process at a calcium-dependent step, and then resuming it with a flash of UV light (in the case of NP-EGTA-AM) to precisely study the sequence of events. nih.govoup.com

A prime example is the study of human sperm acrosomal exocytosis, a type of dense-core granule secretion. nih.govoup.com In sperm cells permeabilized with streptolysin-O, NP-EGTA-AM can be loaded into the acrosome, a large secretory granule. nih.govoup.com Here, it sequesters intra-acrosomal calcium, halting the exocytosis process just before the final fusion step. oup.com This arrested state allows for the introduction of inhibitory agents to determine whether their target proteins function before or after this specific calcium-sensitive stage. nih.gov By subsequently photolyzing the NP-EGTA-AM to release calcium, researchers can observe the resumption of exocytosis and pinpoint the roles of various proteins, such as Rab3A and Rab27, in the secretory pathway. nih.govoup.compnas.org These experiments have revealed that Rab27 acts before the intra-acrosomal calcium efflux, while Rab3A plays roles both before and after this step. oup.compnas.org

In pancreatic acinar cells, this compound has been used to demonstrate that secretory granules are often excluded from the cell membrane by the endoplasmic reticulum. uq.edu.au The fact that EGTA, a relatively slow calcium buffer, can block exocytosis suggests that calcium must diffuse over a certain distance from its release sites (calcium stores) to the granules, influencing their mobilization and fusion. uq.edu.au This indicates that the control of exocytosis in these cells occurs through the regulation of broader cytosolic calcium levels rather than highly localized calcium nanodomains at the fusion site. uq.edu.au

| Research Area | Technique/Compound | Finding | Reference |

| Sperm Acrosomal Exocytosis | NP-EGTA-AM (photolabile chelator) | Allows for arresting exocytosis at the intra-acrosomal Ca2+-sensitive step to study the sequence of protein action (e.g., Rab27, Rab3A). | nih.govoup.compnas.org |

| Pancreatic Acinar Cells | This compound | Showed that exocytosis is regulated by Ca2+ microdomains and that granules are often spatially separated from Ca2+ release sites. | uq.edu.au |

Apoptosis and Cell Death Pathway Research

Role of Calcium Dysregulation in Apoptotic Induction

Disruption of calcium homeostasis is a key factor in the induction of apoptosis. oup.com this compound is instrumental in establishing the causal link between elevated intracellular calcium and the initiation of programmed cell death. By chelating intracellular calcium, this compound can prevent or delay the onset of apoptosis, thereby confirming the critical role of calcium signaling in the process. nih.govnih.gov

For example, in studies of cardiomyocytes, constitutively active Gα(q) protein expression was found to increase resting calcium levels and induce apoptosis. nih.gov Treating these cells with EGTA lowered the intracellular calcium concentration and blocked key apoptotic events, including the loss of mitochondrial membrane potential and DNA fragmentation. nih.gov This demonstrates that the Gα(q)-induced apoptosis is directly linked to disturbances in calcium handling. nih.gov Similarly, in research on frataxin deficiency, a condition linked to neurodegenerative disease, depletion of the protein caused a significant increase in free intracellular calcium levels, leading to apoptotic cell death in dorsal root ganglia neurons. oup.com This cell death could be reduced by using a calcium chelator, underscoring the pivotal role of altered calcium homeostasis in neurodegeneration. oup.com

In cancer research, certain chemotherapeutic agents trigger apoptosis through calcium-dependent pathways. Studies on β-lapachone in breast cancer cells showed that the drug caused an early rise in intracellular calcium from endoplasmic reticulum stores. nih.gov The use of an intracellular calcium chelator blocked this calcium increase and subsequently inhibited mitochondrial depolarization, ATP depletion, and apoptosis. nih.gov

Analysis of Calcium-Dependent Proteases and Nucleases

A critical mechanism through which elevated intracellular calcium promotes apoptosis is the activation of calcium-dependent degradative enzymes, such as calpain proteases and certain nucleases. ahajournals.orgnih.gov this compound is a valuable tool for investigating the role of these enzymes by preventing their activation through calcium chelation.

Calpains are proteases that, once activated by increased calcium levels, cleave a variety of cellular substrates, including cytoskeletal proteins and signaling molecules, leading to the breakdown of cellular structure and execution of apoptosis. oup.comnih.gov Research has shown that in models of neurodegeneration, the activation of calpain leads to the cleavage of proteins like α-fodrin. oup.com The application of a calcium chelator was observed to decrease the presence of these cleaved fragments and reduce cell death, directly linking calcium dysregulation to calpain activation and subsequent apoptosis. oup.com

Similarly, calcium-dependent endonucleases are responsible for the characteristic internucleosomal DNA cleavage (DNA fragmentation) observed during apoptosis. ahajournals.org In studies where oxidized LDLs induced apoptosis in endothelial cells, the process was preceded by a sustained rise in cytosolic calcium. ahajournals.org This apoptotic process, including DNA fragmentation, could be blocked by chelating extracellular calcium with EGTA, which prevents the calcium influx necessary to activate these nuclear enzymes. ahajournals.org In other models, intracellular chelation with molecules like BAPTA-AM (a related chelator) also effectively blocks substrate proteolysis and DNA fragmentation, confirming that the activation of these executioner enzymes is a downstream consequence of the calcium signal. nih.gov

Investigation of Non-Apoptotic Cell Death Modulated by Calcium

While apoptosis is a major form of programmed cell death, cells can also undergo regulated non-apoptotic death, sometimes referred to as regulated necrosis. columbia.edu Calcium signaling has been implicated in these alternative pathways as well, and this compound is used to explore its involvement. Unlike apoptosis, which is typically immunologically silent, some forms of non-apoptotic death, like necroptosis, are pro-inflammatory. columbia.edu

Research into the effects of reactive oxygen species (ROS) on the unicellular organism Trypanosoma brucei provides an example. Exposure to ROS was found to impair mitochondrial calcium transport and disrupt the nuclear calcium barrier, leading to cell death with features like DNA fragmentation. researchgate.net The application of this compound prevented this DNA fragmentation and delayed the loss of cell permeability, indicating that a calcium-dependent pathway was involved in this form of cell death, even though it had features distinct from classical metazoan apoptosis. researchgate.net

In lymphoma cells, the compound thymoquinone (B1682898) was found to induce cell death through both apoptotic and non-apoptotic mechanisms. mdpi.com The non-apoptotic component was linked to a sustained increase in cytosolic calcium. mdpi.com Chelating this intracellular calcium was shown to protect the cells, highlighting the critical role of calcium in this non-apoptotic death pathway, which was identified as necroptosis. mdpi.com Furthermore, studies on lysosome-dependent cell death have shown that calcium is required for processes like endosome-lysosome fusion, and chelators such as this compound can inhibit these steps, which are crucial for certain non-apoptotic death routines. mdpi.com

Immunology and Inflammatory Response Research

EGTA acetoxymethyl ester (this compound) is a critical tool for investigating the intricate role of intracellular calcium (Ca²⁺) in the immune system. As a cell-permeant chelator, it allows researchers to manipulate and observe the effects of reduced intracellular Ca²⁺ on various immune processes. medchemexpress.comcaymanchem.combertin-bioreagent.com Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl esters, trapping the active, Ca²⁺-binding form, EGTA, within the cytoplasm. caymanchem.comwikipedia.orgselleckchem.com This process effectively buffers cytosolic Ca²⁺, enabling the study of Ca²⁺-dependent signaling cascades in immunity and inflammation.

Calcium Signaling in Immune Cell Activation and Function

Calcium signaling is a universal and fundamental mechanism for initiating and regulating immune cell responses. The activation of immune cells, such as T lymphocytes and macrophages, is often preceded by a rapid and transient increase in cytosolic free Ca²⁺ concentration. This Ca²⁺ influx can originate from either the extracellular environment through plasma membrane channels or from internal stores like the endoplasmic reticulum (ER). biorxiv.orgaai.org

This compound is instrumental in dissecting the specific contribution of intracellular Ca²⁺ release to these activation pathways. By chelating the Ca²⁺ released from internal stores, researchers can differentiate its effects from those of extracellular Ca²⁺ influx. For instance, in studies on macrophage response to mycobacterial infections, the use of BAPTA-AM (a related intracellular chelator) demonstrated that the activation of ERK1/2 and subsequent cytokine production depended on Ca²⁺ from intracellular sources, as removing extracellular Ca²⁺ with EGTA had no effect. aai.org Similarly, research on STING (stimulator of interferon genes) signaling showed that the intracellular chelator BAPTA-AM could completely block TBK1 phosphorylation induced by the agonist DMXAA, whereas the extracellular chelator EGTA could not, indicating the critical role of Ca²⁺ release from the ER in this specific pathway. biorxiv.org

Studies on cytolytic T lymphocytes have also employed calcium chelation to understand effector functions. The chelation of extracellular calcium with EGTA was shown to inhibit both perforin-based and FasL/Fas-mediated killing, highlighting the dependence of these cytotoxic mechanisms on an external Ca²⁺ source. rupress.org These experiments underscore the utility of comparing the effects of membrane-impermeable chelators like EGTA with membrane-permeable versions like this compound to pinpoint the origin of functionally important calcium signals.

Modulation of Cytokine Production and Release

The synthesis and secretion of cytokines—key signaling molecules that orchestrate the inflammatory response—are tightly regulated by intracellular Ca²⁺ levels. This compound has been widely used to confirm the Ca²⁺-dependency of the production of various pro-inflammatory and immunomodulatory cytokines.

Research has shown that chelating intracellular Ca²⁺ can significantly attenuate cytokine expression. For example, in a study of TLR9 signaling in macrophages, this compound was found to inhibit the degradation of IκBβ, an inhibitor of the transcription factor NF-κB. wiley.com This action subsequently prevented NF-κB activation and reduced the expression of the pro-inflammatory cytokines Interleukin-1α (IL-1α) and Interleukin-1β (IL-1β). wiley.com In another study, FIP-fve, an immunomodulatory protein, was shown to stimulate Interferon-gamma (IFN-γ) production in peripheral blood mononuclear cells (PBMCs); this effect was completely abolished by the presence of EGTA, demonstrating that the process is critically dependent on calcium. acs.org

The following table summarizes findings from various studies where this compound or its parent compound was used to investigate the role of calcium in cytokine production.

| Cell Type | Stimulus | Cytokine(s) Investigated | Effect of Ca²⁺ Chelation (with EGTA/EGTA-AM) | Reference |

| RAW 264.7 Macrophages | CpG-ODN (TLR9 agonist) | IL-1α, IL-1β | Attenuated expression | wiley.com |

| Human U937 Macrophages | TCDD | COX-2, TNF-α, IL-8 | Reduced mRNA expression | nih.gov |

| Bone Marrow-Derived Macrophages | Mycobacteria | TNF-α | Chelation of intracellular Ca²⁺ (BAPTA-AM) inhibited production, while extracellular chelation (EGTA) did not. | aai.org |

| Human PBMCs | FIP-fve | IFN-γ | Abolished production | acs.org |

| NK Cells | LPS | IFN-γ | Reduced production | frontiersin.org |

Role in Inflammatory Signaling Pathways

This compound is a valuable probe for elucidating the position and function of Ca²⁺ within complex inflammatory signaling cascades. Many key pathways, including those mediated by Mitogen-Activated Protein Kinases (MAPKs) and NF-κB, have Ca²⁺-dependent steps.

In human U937 macrophages, the inflammatory response to dioxin (TCDD) involves a rapid increase in intracellular Ca²⁺, leading to the activation of cytosolic phospholipase A2 (cPLA2) and subsequent upregulation of COX-2. nih.gov Pretreatment of these cells with this compound significantly inhibited the TCDD-induced expression of cPLA2 mRNA, confirming that the initial Ca²⁺ signal is upstream and essential for the activation of this inflammatory enzyme. nih.gov

Similarly, the activation of the ERK1/2 MAPK pathway is often calcium-dependent. In studies of bone marrow-derived macrophages, chelation of intracellular Ca²⁺ was shown to prevent ERK activation following mycobacterial infection. aai.org The convergence of Ca²⁺ and TLR signaling on the NF-κB pathway is another area of active research. It has been demonstrated that Ca²⁺-mediated activation of the phosphatase calcineurin is a key step in the degradation of IκBβ, and using this compound to chelate intracellular calcium can prevent this degradation, thereby inhibiting NF-κB activation. wiley.com This highlights a direct molecular link between intracellular calcium levels and the canonical NF-κB inflammatory pathway.

Plant Cell and Developmental Biology Research

In plant science, investigating calcium signaling is crucial for understanding everything from growth and development to responses to environmental stress. nih.gov While this compound is a powerful tool in animal cell research, its application in plant systems is complicated by the unique structural features of plant cells, namely the cell wall. mdpi.com

Calcium Imaging in Plant Cells Utilizing this compound

Calcium imaging allows researchers to visualize the dynamic spatio-temporal changes in intracellular Ca²⁺ concentration, often referred to as "calcium signatures." nih.gov This is typically achieved using fluorescent Ca²⁺ indicators. wikipedia.org this compound's primary role in this context is as a tool to manipulate intracellular Ca²⁺ levels to validate the signals detected by these indicators or to probe the function of the observed Ca²⁺ transients.

For instance, after loading a plant cell with a Ca²⁺-sensitive dye like Fluo-3 (B43766) AM, researchers can apply this compound to buffer or chelate the intracellular Ca²⁺. bibliotekanauki.pl A corresponding decrease in fluorescence intensity helps confirm that the dye is reporting accurately on cytosolic Ca²⁺ levels. In studies on wheat root tips, confocal microscopy using Fluo-3/AM staining was combined with EGTA treatment to demonstrate the chelation of nearly all Ca²⁺ within the meristematic regions, linking Ca²⁺ depletion to effects on the cell cycle. bibliotekanauki.pl

However, the use of this compound to buffer fast calcium transients in plants is less common than the use of BAPTA-AM, because EGTA binds and releases Ca²⁺ much more slowly than BAPTA. mdpi.com For studying the functional consequences of slower, long-term changes in basal Ca²⁺ levels, this compound remains a relevant, albeit challenging, tool.

Addressing Challenges of Cell Wall Permeability in Plant Systems

The single most significant hurdle for using acetoxymethyl (AM) ester-based probes like this compound in plants is the cell wall. nih.gov This rigid outer layer presents a physical barrier to the diffusion of molecules. Furthermore, the apoplast (the space within the cell wall) contains esterase enzymes that can cleave the AM groups from the molecule before it ever reaches the plasma membrane and enters the cytoplasm. mdpi.comnih.gov This premature hydrolysis traps the charged, membrane-impermeable EGTA molecule outside the cell, rendering it ineffective for chelating intracellular calcium. mdpi.comnih.gov

Researchers have developed several strategies to circumvent these challenges, with varying degrees of success.

| Challenge | Strategy | Description | Research Context/Example |

| Physical Barrier of Cell Wall | Enzymatic Digestion | Use of enzymes like cellulase (B1617823) and pectinase (B1165727) to create protoplasts (cells without walls) or to partially degrade the wall, increasing porosity. | Obtaining viable protoplasts from apple flesh for loading Ca²⁺ fluorescent probes. researchgate.net |

| Physical Barrier of Cell Wall | Surfactant/Chelator Combinations | Using chelating agents like EGTA or EDTA in combination with surfactants (e.g., Tween 20) to loosen the cell wall structure and increase permeability. | A treatment agent combining a chelator and a surfactant was developed to enhance the uptake of molecules into plant cells. google.com |

| Premature Hydrolysis by Extracellular Esterases | Use of Esterase Inhibitors | Application of inhibitors like eserine to reduce the activity of extracellular esterases, thereby increasing the chances of the intact AM ester reaching the cytoplasm. | Eserine was applied to inhibit extracellular hydrolysis of Calcium Green-1 AM during loading of guard cells. ucsd.edu |

| General Loading Difficulties | Alternative Loading Methods | Mechanical methods such as microinjection or electroporation can bypass the cell wall and plasma membrane barriers entirely, though these are often complex and not suitable for all applications. nih.gov | Microinjection is noted as a method to avoid the cell wall and potential interference from apoplastic Ca²⁺. researchgate.net |

These challenges mean that many plant studies opt to use the membrane-impermeable form of EGTA in the external medium to study the role of extracellular Ca²⁺ influx, as this approach is more straightforward. nih.govresearchgate.net While the direct and efficient use of this compound to chelate intracellular Ca²⁺ in intact plant tissues remains a significant challenge, ongoing methodological developments continue to improve its feasibility. rsc.orgfrontiersin.org

Analysis of Calcium Gradients in Pollen Tube Growth and Other Developmental Processes